1-(2,4-dichlorophenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione
Overview
Description
1-(2,4-dichlorophenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H12Cl2N2O2 and its molecular weight is 359.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular and Crystal Structure Analysis
The molecular and crystal structure of compounds related to 1-(2,4-dichlorophenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione have been studied. For example, a study on 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione highlighted its orthorhombic crystals and intramolecular hydrogen bonding, providing insights into the structural aspects of similar compounds (Ratajczak-Sitarz et al., 1990).
Synthesis of Derivatives and Photochromic Properties
Derivatives of pyrrolidine-2,5-dione, such as pyrrolo[3,4-a]carbazoles, have been synthesized, demonstrating the versatility of this compound in producing various derivatives with potential applications in materials science (Bleile et al., 2005). Additionally, studies on dihetarylethenes derived from indole and thiophene, similar to the compound , have shown photochromic properties, indicating potential applications in photoresponsive materials (Makarova et al., 2013).
Antimicrobial and Anticonvulsant Activities
Research has been conducted on the antimicrobial activity of compounds related to this compound. For instance, 5-aryl-4-[hydroxy(4-chlorophenyl)methylene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-diones were synthesized and tested for antimicrobial activity (Gein et al., 2020). Additionally, anticonvulsant activities of pyrrolidine-2,5-dione derivatives have been investigated, showing potential in the development of new therapeutic agents (Rybka et al., 2017).
Signal Transduction Research
One specific derivative, SB216763, an inhibitor of glycogen synthase kinase, has been used in signal transduction research, illustrating the potential application of related compounds in biomedical research (Braeuning & Buchmann, 2009).
Anti-Tumor and Regioselective Synthesis
Compounds such as dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones, derived from similar structures, have been investigated for their anti-tumor properties and regioselective synthesis, indicating potential in cancer research and pharmaceutical synthesis (Girgis, 2009).
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O2/c19-10-5-6-16(14(20)7-10)22-17(23)8-12(18(22)24)13-9-21-15-4-2-1-3-11(13)15/h1-7,9,12,21H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJZSUVEAJEMCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl)C3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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